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Compound of Interest

Compound Name: cis-1,4-Diacetoxy-2-butene

Cat. No.: B1582018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-1,4-
Diacetoxy-2-butene, a valuable intermediate in organic synthesis. The following sections

detail its Proton Nuclear Magnetic Resonance (¹H NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS) data, presented in a clear and accessible format for researchers and

professionals in drug development and chemical synthesis.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹H NMR spectrum of cis-1,4-Diacetoxy-2-butene provides key insights into its molecular

structure. The chemical shifts and coupling constants are summarized in the table below.

Proton
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

-CH₃ (Acetyl) ~2.05 Singlet N/A

-CH₂- (Methylene) ~4.65 Doublet ~4.5

=CH- (Olefinic) ~5.75 Triplet ~4.5

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
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Due to the symmetry of the cis-isomer, the two methyl groups of the acetate moieties are

chemically equivalent, resulting in a single signal. Similarly, the two methylene groups and the

two olefinic protons each produce a single, characteristic signal.

Experimental Protocol: ¹H NMR Spectroscopy
A general procedure for obtaining a ¹H NMR spectrum of a liquid organic compound like cis-
1,4-Diacetoxy-2-butene is as follows:

Sample Preparation: A small amount of the neat liquid sample is dissolved in a deuterated

solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small quantity of a reference

standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift

scale to 0 ppm.

Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 300

MHz or higher).

Data Acquisition: The instrument is tuned and shimmed to optimize the magnetic field

homogeneity. A standard one-pulse experiment is typically performed to acquire the ¹H NMR

spectrum. The number of scans can be varied to achieve an adequate signal-to-noise ratio.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the frequency-domain spectrum. Phase and baseline corrections are applied, and the signals

are integrated to determine the relative ratios of the different types of protons.

Infrared (IR) Spectroscopy
The IR spectrum of cis-1,4-Diacetoxy-2-butene reveals the presence of key functional groups.

The major absorption bands are detailed in the table below.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3020 C-H stretch Olefinic (=C-H)

~2950 C-H stretch Aliphatic (-CH₃)

~1740 C=O stretch Ester (C=O)

~1650 C=C stretch Alkene (C=C)

~1230 C-O stretch Ester (C-O)

The strong absorption band around 1740 cm⁻¹ is characteristic of the ester carbonyl group.

The peaks in the 3000 cm⁻¹ region distinguish between the olefinic and aliphatic C-H stretching

vibrations.

Experimental Protocol: IR Spectroscopy
For a liquid sample such as cis-1,4-Diacetoxy-2-butene, the IR spectrum is typically obtained

using the following method:

Sample Preparation: A thin film of the neat liquid is prepared between two salt plates (e.g.,

NaCl or KBr), which are transparent to infrared radiation.

Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the spectrometer's sample compartment, and the sample spectrum

is acquired. The instrument software automatically subtracts the background spectrum from

the sample spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to

identify the functional groups present in the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of cis-1,4-Diacetoxy-2-butene. The key peaks observed in the electron ionization (EI) mass
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spectrum are listed below. While a full, detailed spectrum with relative intensities is not readily

available in public databases, the most significant fragments for the isomeric "But-2-ene-1,4-

diyl diacetate" are noted.[1]

m/z Proposed Fragment

172 [M]⁺ (Molecular Ion)

112 [M - CH₃COOH]⁺

70 [M - CH₃COOH - CH₂CO]⁺

43 [CH₃CO]⁺ (Base Peak)

The molecular ion peak at m/z 172 confirms the molecular weight of the compound. The

fragmentation pattern is consistent with the loss of neutral molecules such as acetic acid

(CH₃COOH) and ketene (CH₂CO), as well as the formation of the stable acetyl cation

(CH₃CO⁺), which is often the base peak in the spectra of acetate esters.

Experimental Protocol: Mass Spectrometry
A general procedure for obtaining an EI mass spectrum of a volatile liquid like cis-1,4-
Diacetoxy-2-butene is as follows:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a gas chromatograph (GC-MS) for separation and purification, or through direct

injection.

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically

70 eV) in the ion source. This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of each ion as a function of its m/z value.
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Workflow for Spectroscopic Analysis
The logical workflow for the spectroscopic identification and characterization of a chemical

compound like cis-1,4-Diacetoxy-2-butene is illustrated in the diagram below.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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